Cas no 864943-22-6 (864943-22-6)

864943-22-6 structure
864943-22-6 structure
Product Name:864943-22-6
Numero CAS:864943-22-6
MF:C48H29O4P
MW:700.715233564377
MDL:MFCD12546016
CID:1851942
PubChem ID:329762222
Update Time:2025-09-27

864943-22-6 Proprietà chimiche e fisiche

Nomi e identificatori

    • (11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-oxide
    • (R)-3,3′-Bis(9-phenanthryl)-1,1′-binaphthalene-2,2′-diyl hydrogen phosphate
    • 1043567-32-3
    • (11bS)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide
    • D97768
    • CS-0084541
    • (11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide
    • 4-hydroxy-2,6-di(phenanthren-9-yl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
    • DTXSID70470690
    • 10.14272/BVICVEIKBNVROI-UHFFFAOYSA-N.1
    • (11bS)-4-Hydroxy-2,6-di(phenanthren-9-yl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
    • 13-hydroxy-10,16-bis(phenanthren-9-yl)-12,14-dioxa-13??-phosphapentacyclo[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one
    • (S)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
    • 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
    • doi:10.14272/BVICVEIKBNVROI-UHFFFAOYSA-N.1
    • (11bR)-4-hydroxy-2,6-di(phenanthren-9-yl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
    • (11bS)-2,6-Di-9-phenanthrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
    • 864943-22-6
    • (11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
    • CS-0030474
    • (R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
    • 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13$l^{5-phosphapentacyclo[13.8.0.0^{2,11.0^{3,8.0^{18,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
    • D72570
    • MFCD12546016
    • (11Br)-2,6-di-9-phenanthrenyl-4-hydroxy
    • (R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate
    • 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one
    • SCHEMBL4753115
    • MDL: MFCD12546016
    • Inchi: 1S/C48H29O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28H,(H,49,50)
    • Chiave InChI: BVICVEIKBNVROI-UHFFFAOYSA-N
    • Sorrisi: O=P1(OC2C(C3C4C(=CC=CC=4)C4C(=CC=CC=4)C=3)=CC3C(C=2C2C(=C(C4C5C(=CC=CC=5)C5C(=CC=CC=5)C=4)C=C4C=2C=CC=C4)O1)=CC=CC=3)O

Proprietà calcolate

  • Massa esatta: 700.18034640g/mol
  • Massa monoisotopica: 700.18034640g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 53
  • Conta legami ruotabili: 2
  • Complessità: 1250
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 13.1
  • Superficie polare topologica: 55.8Ų

Proprietà sperimentali

  • Punto di fusione: 390-400 °C
  • Attività ottica: [α]22/D −44.0°, c = 1 in DMSO

864943-22-6 Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Condizioni di conservazione:−20°C

864943-22-6 Prezzodi più >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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abcr
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(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
864943-22-6 98%
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864943-22-6 98%
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864943-22-6 98%
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OR52282-5g
(R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate
864943-22-6 98%
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£1587.00 2025-02-20

864943-22-6 Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  80 °C; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Riferimento
Hypercrosslinking chiral Bronsted acids into porous organic polymers for efficient heterogeneous asymmetric organosynthesis
Zhang, Yuwei; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(45), 25369-25373

Metodo di produzione 2

Condizioni di reazione
Riferimento
Palladium(0)-catalyzed asymmetric C(sp3)-H arylation using a chiral binol-derived phosphate and an achiral ligand
Yang, Lei; et al, Chemical Science, 2017, 8(2), 1344-1349

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt → 98 °C; 12 h, 98 - 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  15 min, rt; 12 h, 60 °C; 60 °C → rt
2.2 Reagents: Water ;  rt; 5 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt; 30 min, rt
Riferimento
(R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate
Hu, Wenhao; et al, Organic Syntheses, 2011, 88, 406-417

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt → 75 °C; 24 h, 75 - 80 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt → 98 °C; 12 h, 98 - 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
3.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  15 min, rt; 12 h, 60 °C; 60 °C → rt
3.2 Reagents: Water ;  rt; 5 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  rt; 30 min, rt
Riferimento
(R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate
Hu, Wenhao; et al, Organic Syntheses, 2011, 88, 406-417

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, 2 - 3 °C; 3 h, rt; cooled
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  3 min, cooled; 20 h, rt
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt → 75 °C; 24 h, 75 - 80 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt → 98 °C; 12 h, 98 - 100 °C; 100 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
4.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  15 min, rt; 12 h, 60 °C; 60 °C → rt
4.2 Reagents: Water ;  rt; 5 h, rt
4.3 Reagents: Hydrochloric acid Solvents: Water ;  rt; 30 min, rt
Riferimento
(R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate
Hu, Wenhao; et al, Organic Syntheses, 2011, 88, 406-417

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  15 min, rt; 12 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ;  rt; 5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt; 30 min, rt
Riferimento
(R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate
Hu, Wenhao; et al, Organic Syntheses, 2011, 88, 406-417

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, rt → 60 °C; 60 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  80 °C; 12 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Riferimento
Hypercrosslinking chiral Bronsted acids into porous organic polymers for efficient heterogeneous asymmetric organosynthesis
Zhang, Yuwei; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(45), 25369-25373

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  10 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, rt → 60 °C; 60 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  80 °C; 12 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Riferimento
Hypercrosslinking chiral Bronsted acids into porous organic polymers for efficient heterogeneous asymmetric organosynthesis
Zhang, Yuwei; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(45), 25369-25373

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  4 h, rt; rt → -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  10 h, rt → reflux
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, rt → 60 °C; 60 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  80 °C; 12 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Riferimento
Hypercrosslinking chiral Bronsted acids into porous organic polymers for efficient heterogeneous asymmetric organosynthesis
Zhang, Yuwei; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(45), 25369-25373

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 0 °C; 10 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Butyllithium Solvents: Diethyl ether ;  4 h, rt; rt → -78 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  10 h, rt → reflux
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, rt → 60 °C; 60 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  80 °C; 12 h, rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Riferimento
Hypercrosslinking chiral Bronsted acids into porous organic polymers for efficient heterogeneous asymmetric organosynthesis
Zhang, Yuwei; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(45), 25369-25373

864943-22-6 Raw materials

864943-22-6 Preparation Products

864943-22-6 Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:864943-22-6)864943-22-6
Numero d'ordine:A1197026
Stato delle scorte:in Stock
Quantità:250mg/1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:32
Prezzo ($):191.0/562.0/1948.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:864943-22-6)864943-22-6
A1197026
Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):191.0/562.0/1948.0
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